6-Amino-D-tryptophan
CAS No.: 56895-88-6
Cat. No.: VC3410539
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56895-88-6 |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | (2R)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m1/s1 |
Standard InChI Key | URBHVZVPIHGYBQ-SECBINFHSA-N |
Isomeric SMILES | C1=CC2=C(C=C1N)NC=C2C[C@H](C(=O)O)N |
SMILES | C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Identity and Composition
6-Amino-D-tryptophan is chemically identified as (R)-2-Amino-3-(6-amino-1H-indol-3-yl)propanoic acid, with the CAS number 56895-88-6 . The compound features the characteristic indole ring system of tryptophan with an additional amino group at the 6-position of the indole structure. This structural modification significantly alters the compound's physical and chemical properties compared to unmodified D-tryptophan.
Unlike L-tryptophan, which is the naturally predominant form in proteins, D-tryptophan and its derivatives like 6-amino-D-tryptophan have the opposite stereochemical configuration at the alpha carbon. This structural difference profoundly affects biological recognition and activity within living systems.
Property | D-Tryptophan | 6-Amino-D-Tryptophan (projected) |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₃N₃O₂ |
Molecular Weight | 204.23 g/mol | 219.24 g/mol (calculated) |
Melting Point | 282-285°C (dec.) | Likely higher than D-Trp due to additional H-bonding |
Water Solubility | 11 g/L (20°C) | Potentially higher than D-Trp |
Appearance | White to slightly yellow powder | Similar to D-Trp with possible color variation |
Structural Comparison Within Tryptophan Family
The D-configuration of amino acids represents the mirror image of the naturally occurring L-forms found in most proteins. In the hydrophobicity index for amino acids, tryptophan ranks among the most hydrophobic residues, with a value of 97 at pH 7 . The addition of an amino group to the indole ring would likely reduce this hydrophobicity, potentially altering the compound's behavior in biological systems and its interactions with proteins and membranes.
Synthesis and Production Methodologies
Laboratory Synthesis Approaches
Research Status and Analytical Methods
Current Research Landscape
The research on 6-amino-D-tryptophan appears limited compared to the more extensively studied D-tryptophan and L-tryptophan. The reference to work by Moriya et al. from 1975 suggests early investigation into this compound , but contemporary research specifically focusing on 6-amino-D-tryptophan seems sparse in the available literature.
Future Research Directions and Challenges
Methodological Challenges
Research on 6-amino-D-tryptophan faces several methodological challenges:
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Stereochemical Purity: Ensuring and verifying the D-configuration without contamination by the L-isomer.
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Stability Concerns: The compound may be susceptible to oxidation or other degradation processes, particularly in solution.
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Biological Testing Complexities: In vitro and in vivo testing must account for potential metabolism and transformation of the compound.
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Analytical Method Validation: Ensuring specificity and sensitivity of analytical methods to distinguish 6-amino-D-tryptophan from related compounds.
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